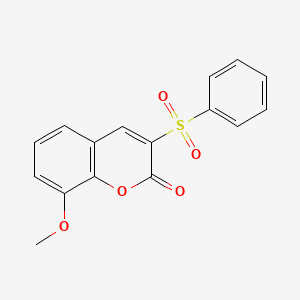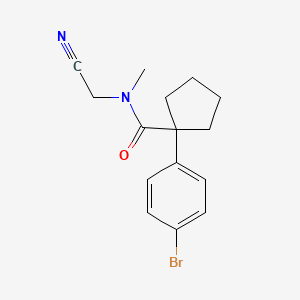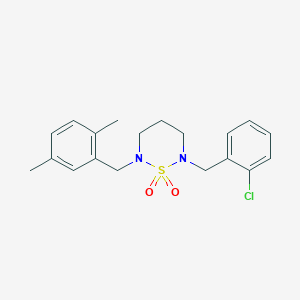
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,3-triazole ring, and a xanthene ring. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The pyridine and 1,2,3-triazole rings are both aromatic and planar, while the xanthene ring system is also aromatic but not planar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability might be influenced by the aromatic rings .Applications De Recherche Scientifique
Molecular Simulation Methods
This compound has been used in molecular simulation methods for describing the arrangement of intercalated molecules. The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Non-Linear Optics
The compound has potential use in non-linear optics. The calculation of the dipole moments of the guests in the final models illustrates this potential use .
Therapeutic Agent for Leukemia
Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia. It specifically inhibits the activity of tyrosine kinases .
Anti-Cancer Activity
The compound has been studied for its potential applications in scientific research. It has been shown to exhibit biological activity against certain types of cancer cells.
Antibacterial Activity
In addition to its anti-cancer properties, the compound has also demonstrated antibacterial activity.
Antifungal Activity
Anti-Fibrosis Activity
Some compounds with similar structures have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-22(24-13-15-14-27(26-25-15)16-9-11-23-12-10-16)21-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)21/h1-12,14,21H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPEHVRRICNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)


![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)

![4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2735079.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)


![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)
